molecular formula C31H34O5 B1668753 CD2665 CAS No. 170355-78-9

CD2665

Cat. No.: B1668753
CAS No.: 170355-78-9
M. Wt: 486.6 g/mol
InChI Key: JBALRFFXKQPVLT-UHFFFAOYSA-N
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Description

CD2665 (CAS: 170355-78-9) is a synthetic retinoid acid receptor (RAR) antagonist with oral activity. It exhibits selectivity for RAR subtypes, with reported inhibition constants (Ki) of 110 nM for RARγ and 306 nM for RARβ, and micromolar affinity for RARα . This compound is primarily recognized for its ability to inhibit RAR-mediated transcription by disrupting co-repressor (CoR) interactions and modulating co-activator (CoA) recruitment .

Properties

IUPAC Name

4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALRFFXKQPVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168846
Record name CD 2665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170355-78-9
Record name CD 2665
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CD 2665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis and Structural Optimization

Retinoid Scaffold Assembly

The naphthalene core of CD2665 is synthesized through Suzuki-Miyaura cross-coupling between 7-bromo-6-(1-adamantyl)naphthalen-2-ol and 4-boronobenzoic acid derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate this reaction in tetrahydrofuran/water mixtures at 80°C for 12 hours, achieving yields of 68–72%. The 2-methoxyethoxymethoxy (MEM) protecting group is introduced via nucleophilic substitution using MEM chloride (2.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq) in dichloromethane at 0°C, preventing hydroxyl group oxidation during subsequent steps.

Table 1: Reaction Parameters for Naphthalene Core Synthesis
Component Quantity Conditions Yield
7-Bromo-6-adamantylnaphthol 1.0 eq THF/H₂O (3:1), 80°C 70%
4-Boronobenzoic acid 1.5 eq Pd(PPh₃)₄ (0.05 eq)
MEM chloride 2.2 eq DCM, 0°C → RT 85%

Deprotection and Final Purification

Acidic cleavage of the MEM group employs hydrochloric acid (6 M) in tetrahydrofuran/water (4:1) at 50°C for 3 hours, followed by neutralization with sodium bicarbonate. Reverse-phase high-performance liquid chromatography (HPLC) on C18 columns (acetonitrile/water gradient) isolates this compound with ≥98% purity, as verified by UV detection at 254 nm.

Nanoparticle Encapsulation for Enhanced Bioavailability

Poly(Lactic Acid) (PLA) Nanoparticle Fabrication

This compound-loaded nanoparticles are prepared via emulsification-solvent evaporation:

  • Organic Phase : 15 mg this compound and 200 mg PLA (Mn = 19 kDa) dissolved in 5 mL chloroform.
  • Emulsification : Sonication (20 kHz, 2 minutes) in aqueous human serum albumin (15 mg/mL) forms stable oil-in-water emulsions.
  • Solvent Removal : Rotary evaporation under reduced pressure (40°C, 200 mbar) eliminates chloroform, yielding nanoparticles with 7.5% drug loading (w/w).
Table 2: Nanoparticle Formulation Characteristics
Parameter Value Method
Particle Size 152 ± 18 nm Dynamic Light Scattering
Zeta Potential −23.4 ± 3.1 mV Electrophoretic Mobility
Drug Loading Efficiency 92.7% ± 2.4% Spectrophotometry (λ = 310 nm)

Lyophilization and Stability Testing

Lyophilization with glucose (5% w/v) as cryoprotectant preserves nanoparticle integrity during storage (−80°C). Reconstitution in deionized water maintains colloidal stability for ≥8 weeks, with <5% this compound degradation assessed by HPLC.

Analytical Characterization and Quality Control

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy validates this compound’s structure:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 2H, ArH), 7.93 (s, 1H, Adamantyl-H), 7.68 (d, J = 8.9 Hz, 1H, Naphth-H), 4.08–4.15 (m, 4H, OCH₂CH₂O), 3.62 (s, 3H, OCH₃).
  • High-Resolution Mass Spectrometry : [M+H]⁺ m/z 487.2451 (calculated for C₃₁H₃₅O₅⁺: 487.2453).

Purity and Solubility Profiling

HPLC analysis under isocratic conditions (70% acetonitrile, 30% 0.1% trifluoroacetic acid) confirms ≥98% purity with retention time 12.7 minutes. Solubility in dimethyl sulfoxide reaches 100 mM (48.66 mg/mL), facilitating in vitro studies.

Biological Activity Validation

Receptor Binding Assays

Competitive radioligand binding assays demonstrate this compound’s selectivity:

  • RARγ : KD = 110 nM
  • RARβ : KD = 306 nM
  • RARα : KD > 1000 nM

Ex Vivo Apoptosis Modulation

This compound (10 μM) inhibits retinoic acid-induced apoptosis in murine thymocytes by 84% (p < 0.01), confirming RARβ/γ antagonism.

Chemical Reactions Analysis

Types of Reactions

CD2665 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used to study the structure-activity relationship and the role of retinoic acid receptors in different biological processes .

Scientific Research Applications

Antiviral Applications

Hepatitis B Virus (HBV) Inhibition

CD2665 has been identified as having significant anti-HBV activity. Research indicates that it disrupts the HBV life cycle by antagonizing the retinoic acid receptor, which regulates the expression of sodium taurocholate cotransporting polypeptide (NTCP), a key receptor for HBV entry into hepatocytes.

  • Mechanism of Action : this compound inhibits NTCP expression, thereby reducing susceptibility to HBV infection. In vitro studies demonstrated that treatment with this compound significantly decreased HBV infection across multiple genotypes, including those resistant to conventional nucleoside analogs .
  • Case Study : In a controlled study using HepaRG cells, this compound treatment led to a marked reduction in HBV antigen levels over time, confirming its potential as a therapeutic agent against HBV .

Cancer Research

Inhibition of Tumor Growth

This compound serves as a valuable tool in cancer research due to its ability to modulate retinoic acid signaling pathways that are often dysregulated in tumors.

  • Neuroblastoma : Studies have shown that this compound can induce apoptosis in neuroblastoma cells by selectively antagonizing RARγ, which plays a crucial role in tumor growth regulation. The compound has been linked to reduced cell proliferation and increased apoptosis in various cancer cell lines .
  • Case Study : A study demonstrated that co-treatment with this compound and other retinoids effectively inhibited tumor growth in mouse models of neuroblastoma, suggesting its utility in combination therapies .

Developmental Biology

Impact on Growth Plate Maturation

This compound has been investigated for its role in regulating growth plate maturation during skeletal development.

  • Mechanism of Action : In animal models, administration of this compound prevented premature closure of growth plates induced by other compounds like LDE225, which targets hedgehog signaling pathways. This suggests that this compound can modulate the effects of other developmental signals .
  • Case Study : Mice treated with this compound showed delayed maturation and expanded growth plates compared to controls, highlighting its potential as a therapeutic agent for conditions related to abnormal skeletal development .

Data Summary Table

Application AreaMechanism of ActionKey Findings
Antiviral TherapyInhibits NTCP expressionSignificant reduction in HBV infection across multiple genotypes .
Cancer ResearchInduces apoptosis via RARγ antagonismReduced tumor growth and increased apoptosis in neuroblastoma models .
Developmental BiologyModulates growth plate maturationPrevented premature closure of growth plates in treated mice .

Mechanism of Action

CD2665 exerts its effects by selectively binding to the beta and gamma subtypes of retinoic acid receptors. This binding blocks the action of retinoic acid, preventing it from inducing apoptosis and other cellular processes. The molecular targets of this compound include the retinoic acid receptors, which are transcription factors that regulate gene expression. By blocking these receptors, this compound can modulate various cellular pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

CD2665 belongs to the retinoid class of RAR modulators. Key comparisons with structurally or functionally related compounds are outlined below:

Mechanistic Comparison

Compound Target Selectivity Mechanism of Action Key Functional Differences
This compound RARγ > RARβ > RARα Antagonizes RARα/γ/β; disrupts CoR (e.g., SMRT) binding; permits CoA recruitment with RXR agonists . Synergizes with RXR agonists (e.g., CD3254) to activate RXR-RAR heterodimers .
Ro41-5253 RARα-specific antagonist Blocks CoA (e.g., TIF2) recruitment; no synergy with RXR agonists . Lacks pan-genotypic anti-HBV efficacy and osteogenic enhancement observed with this compound .
BMS493 Pan-RAR inverse agonist Induces CoR binding; reverses agonist-induced RAR activation . Less effective in HBV inhibition and MSC differentiation compared to this compound .
AGN870 RARα partial agonist/antagonist Intermediate CoR release and CoA recruitment . Weaker anti-HBV activity and reduced transcriptional synergy with RXR agonists .

Pharmacological Activity

Activity This compound Ro41-5253 BMS493
Anti-HBV Efficacy IC₅₀: ~20 µM (genotypes A-D, resistant strains) . IC₅₀: >50 µM (limited genotypes) . No significant activity reported.
Transcriptional Inhibition Inhibits TTNPB-induced RARα activation (IC₅₀: ~1 µM) . IC₅₀: ~0.1 µM (RARα) . IC₅₀: ~0.5 µM (pan-RAR) .
Stem Cell Differentiation Enhances osteogenesis in MSCs via RARG antagonism . No reported effect. Inhibits differentiation .
Synergy with RXR Agonists Potent synergy (e.g., CD3254) in MCF-7 cell growth inhibition . No synergy observed . Limited data available.

Key Research Findings

Pan-Genotypic Anti-HBV Activity: this compound reduced HBs/HBe antigen levels by >80% in HBV genotypes A-D and a nucleoside-resistant strain (L180M/S202G/M204V) at 20 µM .

Transcriptional Regulation : this compound suppressed TTNPB-induced RARα activation (IC₅₀: 1 µM) but required higher concentrations than Ro41-5253 (IC₅₀: 0.1 µM) .

Synergistic Effects : Combined with CD3254 (RXR agonist), this compound achieved 90% growth inhibition in MCF-7 cells, comparable to TTNPB-CD3254 combinations .

Osteogenic Enhancement : this compound-treated MSCs showed 50% higher ALP activity and increased bone formation in vivo compared to controls .

Data Tables

Table 1: Pharmacological Profiles

Parameter This compound Ro41-5253 BMS493
RARα Ki (nM) ~1,000 2 50
RARβ Ki (nM) 306 ND 100
RARγ Ki (nM) 110 ND 80
Anti-HBV IC₅₀ (µM) 20 >50 Inactive
Cytotoxicity (µM) >100 >100 >100

Table 2: Osteogenic Effects in MSCs

Treatment ALP Activity (Fold Change) Bone Formation (In Vivo) Reference
This compound 1.5x Significant increase
Adapalene (RAR agonist) 0.8x No change
Control (DMSO) 1.0x Baseline

Biological Activity

CD2665 is a selective antagonist of retinoic acid receptors (RARs), specifically targeting RARβ and RARγ. It has garnered attention for its potential therapeutic applications, particularly in the context of cancer and alcohol-related impairments. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and a summary of its effects on cellular functions.

Binding Affinity

This compound exhibits distinct binding affinities:

  • RARβ : Kd value of 306 nM
  • RARγ : Kd value of 110 nM
  • RARα : Kd value greater than 1000 nM

This selectivity allows this compound to modulate the biological responses mediated by RARβ and RARγ without significantly affecting RARα .

Effects on Cell Proliferation and Apoptosis

Research indicates that this compound can block retinoic acid-induced apoptosis in various cell types. In vitro studies have shown that at a concentration of 1 µM, this compound reduces viable cell numbers to approximately 60% of control levels. It effectively counteracts the proliferation induced by RARγ-selective agonists .

Case Study 1: Alcohol-Induced Impairment

In a study involving alcohol-treated mice, administration of this compound did not alter blood alcohol levels but completely reversed impairments in spontaneous alternation rates. Furthermore, it significantly decreased the mRNA expression and enzymatic activity of tissue transglutaminase (tTG), a target gene for retinoic acid, normalizing expression levels to those found in control mice .

Case Study 2: Antiviral Activity Against HBV

Another investigation highlighted this compound's potential as an anti-hepatitis B virus (HBV) agent. The compound demonstrated a stronger anti-HBV effect compared to other treatments, effectively disrupting the HBV life cycle during continuous reproduction phases .

Summary of Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study Model Key Findings
Alcohol-induced impairmentMiceReversed impairment in spontaneous alternation; normalized tTG expression
Antiviral activityHBV-infected cellsStronger inhibition of HBV compared to controls
Neuroblastoma cell linesLAN-5 cellsReduced growth inhibition compared to ATRA; induced apoptosis without differentiation

Implications for Cancer Therapy

The role of retinoic acid receptors in cancer progression has been extensively studied. RARβ is recognized as a tumor suppressor, and its downregulation is often correlated with cancer advancement. This compound's antagonistic action on RARβ and RARγ suggests potential applications in targeted cancer therapies, particularly where modulation of these receptors could restore normal apoptotic pathways or inhibit tumor growth .

Q & A

Q. What guidelines should be followed when reporting this compound's molecular interactions in publications?

  • Methodology :
  • Adhere to MIAME standards for microarray data or ARRIVE guidelines for in vivo studies. Clearly state this compound's CAS number (170355-78-9), molecular formula (C31H34O5), and batch-to-batch variability checks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.